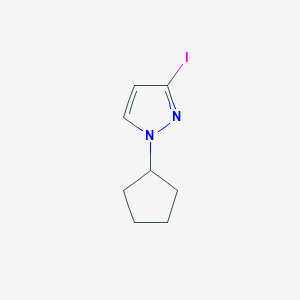

1-Cyclopentyl-3-iodo-1{h}-pyrazole

Description

Contextual Significance of Halogenated Pyrazoles in Organic Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. beilstein-archives.orgnih.govmdpi.comwikipedia.org The functionalization of the pyrazole (B372694) ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.

Halogenated pyrazoles, in particular, are highly valued intermediates in organic synthesis. beilstein-archives.org The introduction of a halogen atom (F, Cl, Br, I) onto the pyrazole core provides a reactive handle for a variety of chemical transformations. These halogen atoms can be selectively introduced at different positions on the pyrazole ring, allowing for precise control over the subsequent molecular architecture. mdpi.com

The utility of halogenated pyrazoles stems from their ability to participate in numerous transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org Reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position. evitachem.comarkat-usa.org This versatility makes halogenated pyrazoles indispensable synthons for constructing complex, polyfunctionalized molecules that are often inaccessible through other synthetic routes. beilstein-archives.orgmdpi.com Their importance is underscored by their application in the synthesis of pharmaceutically significant heterocyclic compounds and other advanced materials. beilstein-archives.orgnih.gov

Overview of the 1-Cyclopentyl-3-iodo-1H-pyrazole Scaffold in Advanced Chemical Transformations

The 1-Cyclopentyl-3-iodo-1H-pyrazole scaffold combines several structural features that make it a particularly useful tool in advanced chemical synthesis. The cyclopentyl group at the N1 position enhances lipophilicity, which can be crucial for modulating the biological properties of derivative compounds. The iodine atom at the C3 position is the key to its synthetic versatility. evitachem.com

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making the iodo-substituent an excellent leaving group in various reactions. evitachem.com This feature allows 1-Cyclopentyl-3-iodo-1H-pyrazole to efficiently engage in a range of cross-coupling reactions. evitachem.com For instance, it is a key precursor in palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating C-C, C-N, or C-O bonds. evitachem.com These reactions enable the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C3 position, facilitating the construction of complex molecular frameworks. evitachem.com

A notable application of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. evitachem.com This core structure is found in a number of kinase inhibitors, which are a critical class of therapeutic agents. evitachem.com In this context, the iodo-substituent on the pyrazole ring serves as the pivotal point for palladium-catalyzed coupling or nucleophilic displacement reactions, allowing for the systematic variation of substituents to optimize biological activity. evitachem.com The reactivity of 1-Cyclopentyl-3-iodo-1H-pyrazole also extends to electrophilic substitution reactions, further broadening its utility as a synthetic intermediate. evitachem.com

Table 1: Physicochemical Properties of 1-Cyclopentyl-3-iodo-1H-pyrazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁IN₂ | evitachem.com |

| Molecular Weight | ~290.1 g/mol | evitachem.com |

| IUPAC Name | 1-cyclopentyl-3-iodo-1H-pyrazole | |

| Canonical SMILES | C1CCC(C1)N2C=C(C(=N2)I)C | |

| InChI Key | MJRWDMPHIPRZRX-UHFFFAOYSA-N | uni.lu |

Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is the critical step in the synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole. The two main strategies employed are cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation reactions are among the most common and classic methods for pyrazole synthesis, involving the reaction of a binucleophile, typically a hydrazine derivative, with a 1,3-bielectrophilic species. mdpi.comnih.gov

The Knorr pyrazole synthesis, first reported in 1883, is a foundational method that involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.govwikipedia.org This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

To synthesize the 1-cyclopentyl-1H-pyrazole core, cyclopentylhydrazine would be used as the hydrazine derivative. The choice of the 1,3-dicarbonyl compound is crucial for the final substitution pattern. A common challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers. nih.govbeilstein-journals.org However, reaction conditions can be optimized to favor one isomer. For instance, using aprotic dipolar solvents can enhance regioselectivity compared to traditional protic solvents like ethanol. nih.gov

Once the 1-cyclopentyl-1H-pyrazole is formed, a subsequent iodination step is required to introduce the iodine atom at the C3 position. Direct iodination of pyrazoles can be achieved using various reagents, such as elemental iodine under oxidative conditions or N-iodosuccinimide (NIS). nih.gov

Table 1: Examples of Cyclocondensation with 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product |

|---|---|---|---|

| Acetylacetone | Hydrazine | Ethanol | 3,5-Dimethylpyrazole wikipedia.org |

| 1,3-Diketones | Arylhydrazine | N,N-Dimethylacetamide (DMA) | 1-Aryl-3,5-disubstituted pyrazoles nih.gov |

| 2,4-Diketoesters | Hydrazines | Acidic/Basic Conditions | Pyrazole-3(5)-carboxylates |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | DMA (acidic medium) | Regioselective 1-Aryl-3-aryl-5-trifluoromethylpyrazoles nih.gov |

Another significant cyclocondensation route involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. mdpi.combeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of water to form a pyrazoline intermediate. nih.govbeilstein-journals.org The pyrazoline is then oxidized to the corresponding aromatic pyrazole. nih.govnih.gov

For the synthesis of the target compound's precursor, an appropriate α,β-unsaturated carbonyl compound would be reacted with cyclopentylhydrazine. The subsequent oxidation of the resulting 1-cyclopentyl-2-pyrazoline can be carried out using a variety of oxidizing agents or sometimes occurs in the presence of air. beilstein-journals.org If the α,β-unsaturated carbonyl contains a leaving group at the β-position, aromatization can occur directly through elimination without a separate oxidation step. mdpi.combeilstein-journals.org This method, like the Knorr synthesis, yields the 1-cyclopentyl-1H-pyrazole core, which must then be iodinated to produce the final product.

Table 2: Examples of Cyclization with α,β-Unsaturated Carbonyls

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Intermediate/Product |

|---|---|---|---|

| α,β-Unsaturated aldehydes | Hydrazine | Dehydrogenation | Pyrazoles wikipedia.org |

| Chalcones (1,3-Diaryl-2-propen-1-ones) | Hydrazine | DMF, then oxidation | 3,5-Diaryl-1H-pyrazoles nih.gov |

| α-Bromocinnamaldehyde | Tosylhydrazine | Base | 3,4-Diarylpyrazoles (after Suzuki coupling) nih.govbeilstein-journals.org |

| β-Enaminone | Hydrazine | Ethanol | Substituted NH-pyrazole researchgate.net |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings like pyrazoles. ccspublishing.org.cn These reactions involve a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne.

The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a well-established method for pyrazole synthesis. ccspublishing.org.cnbohrium.com The classic Pechmann synthesis, involving diazomethane and acetylene, is an early example of this approach. wikipedia.org The reaction is a concerted cycloaddition that directly yields the aromatic pyrazole ring. The use of substituted diazo compounds and alkynes allows for the synthesis of a wide variety of substituted pyrazoles.

To obtain 1-Cyclopentyl-3-iodo-1H-pyrazole via this route, one could envision a multi-step process. A cycloaddition between a suitable alkyne and a diazo compound would first form the pyrazole ring. For example, reacting an alkyne with diazomethane would yield an N-unsubstituted pyrazole. This intermediate could then undergo N-alkylation with a cyclopentyl halide to install the cyclopentyl group, followed by C-iodination. Lewis acids such as Al(OTf)₃ can be used to catalyze the cycloaddition of α-diazoesters with alkynes. ccspublishing.org.cn

Table 3: Examples of [3+2] Cycloaddition with Diazo Compounds

| Diazo Compound | Alkyne/Alkene | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Diazomethane | Acetylene | N/A | Pyrazole wikipedia.org |

| Ethyl diazoacetate | Enones | TMEDA (base), Toluene, 110 °C | Pyrazoles bohrium.com |

| N-Tosylhydrazones (in situ diazo source) | Alkenes | Visible light | Pyrazolines/Pyrazoles nih.gov |

| Alkyl α-diazoacetates | Ynones | Al(OTf)₃ | Substituted Pyrazoles ccspublishing.org.cn |

The 1,3-dipolar cycloaddition of nitrile imines with dipolarophiles is another highly effective strategy for synthesizing pyrazoles. nih.gov Nitrile imines are reactive intermediates that are typically generated in situ by the base-induced dehydrohalogenation of hydrazonoyl halides. researchgate.netchim.it They readily react with both alkynes and alkenes. Reaction with an alkyne directly produces a pyrazole. chim.it When an alkene is used, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole. chim.it

This method offers a direct route for installing the N1-substituent. To synthesize the 1-cyclopentylpyrazole core, a hydrazonoyl halide bearing a cyclopentyl group on the nitrogen atom (R-C(X)=N-NH-cyclopentyl) could be used. Treatment with a base would generate the N-cyclopentyl nitrile imine in situ, which would then react with a suitable alkyne. The choice of the alkyne and the 'R' group on the hydrazonoyl halide determines the substitution pattern at positions 3, 4, and 5 of the pyrazole ring. To incorporate the iodine atom directly, an alkyne bearing an iodine atom or a precursor group could be employed.

Table 4: Examples of [3+2] Cycloaddition with Nitrile Imines

| Nitrile Imine Source | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Hydrazonoyl Halides | Alkynes | Base (e.g., Triethylamine) | Substituted Pyrazoles nih.govchim.it |

| Hydrazonoyl Halides | Alkenes | Base, then oxidation | Substituted Pyrazoles chim.it |

| Trifluoroacetohydrazonoyl bromides | Vinyl acetates | Lewis Acid | Trifluoromethyl Pyrazoles researchgate.net |

| Ninhydrin-derived carbonates | Nitrile imines | N/A | 1,3,5-Trisubstituted pyrazoles |

Regioselective Iodination of the Pyrazole Core

The introduction of an iodine atom onto the pyrazole scaffold is a valuable transformation, providing a synthetic handle for further functionalization through cross-coupling reactions. However, controlling the position of iodination is a significant challenge. The inherent reactivity of the pyrazole ring towards electrophiles is highest at the C-4 position, followed by the C-5 and C-3 positions. rrbdavc.orgquora.comnih.gov Therefore, methods to selectively introduce iodine at the less reactive C-3 position are of particular importance.

Iodination at the C-3 Position

Directing electrophilic iodination to the C-3 position of an N-substituted pyrazole like 1-cyclopentylpyrazole is not straightforward and often requires specific strategies or multi-step sequences. Standard electrophilic substitution tends to yield the 4-iodopyrazole. arkat-usa.orgpharmdbm.com Consequently, many approaches for synthesizing 3-substituted pyrazoles rely on constructing the ring from appropriately functionalized precursors. arkat-usa.orgnih.gov Nevertheless, several direct iodination reagents have been explored, with their success depending heavily on the substrate and reaction conditions.

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various aromatic and heterocyclic compounds. organic-chemistry.org For pyrazoles, NIS can be employed, often in conjunction with an acid catalyst, to facilitate the electrophilic substitution. The reaction conditions can be tuned to influence regioselectivity. For instance, the use of NIS in combination with acids like trifluoroacetic acid (TFA) has been shown to iodinate aromatic systems. organic-chemistry.orgresearchgate.net While direct iodination with NIS typically favors the electron-rich C-4 position, modifying the electronic properties of the pyrazole ring or employing directing groups can alter this outcome. For deactivated or complex pyrazole systems, acid catalysts are crucial for activating the NIS reagent to achieve iodination. researchgate.net

| Reagent System | Catalyst | Typical Substrate | Outcome |

| NIS | Trifluoroacetic Acid (TFA) | Activated/Deactivated Aromatics | Regioselective Iodination |

| NIS | Sulfuric Acid | Deactivated Aromatics | Iodination of electron-poor rings |

| NIS | Iron(III) triflimide | Arenes | Efficient iodination under mild conditions |

This table summarizes general conditions for NIS-mediated iodination of aromatic systems, which can be adapted for pyrazole substrates.

A green and convenient method for the iodination of pyrazole derivatives involves the in-situ formation of nitrogen triiodide (NI₃). sciforum.net This approach avoids the need to handle the notoriously unstable and explosive NI₃ by generating it directly in the reaction mixture from iodine and ammonia. The method has been successfully applied to a series of pyrazole derivatives, providing a rapid and inexpensive alternative to other common iodinating systems like molecular iodine or NIS. sciforum.net This technique presents a viable pathway for the C-I bond formation on the pyrazole core, although regioselectivity must be carefully evaluated for each specific substrate. sciforum.net

A novel iodination system utilizing potassium iodate (KIO₃) as the iodinating agent and diphenyl diselenide (PhSeSePh) as a catalyst under acidic conditions has been developed. However, this specific protocol has been reported to be highly regioselective for the C-4 position of the pyrazole ring. This method provides an efficient route to 4-iodo-1-aryl-1H-pyrazoles and highlights the challenge in directing iodination to the C-3 position, as different reagent systems exhibit strong preferences for specific sites on the pyrazole core.

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the stability of the intermediate carbocation (sigma complex). The attack at the C-4 position leads to a more stable intermediate where the positive charge is distributed without disrupting the lone pair contribution of the N-1 nitrogen to the aromatic system as significantly as attacks at C-3 or C-5. rrbdavc.orgquora.com Thus, the general reactivity order for electrophilic substitution is C-4 > C-5 > C-3. nih.gov

Achieving C-3 iodination often requires alternative strategies:

Ring Synthesis: The most common method for obtaining 3-substituted pyrazoles is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound that already contains the desired functionality. arkat-usa.orgnih.gov This circumvents the regioselectivity issues of direct substitution.

Blocking Groups: If the more reactive C-4 and C-5 positions are occupied by other substituents, electrophilic iodination can be directed to the C-3 position.

Specific Electronic Effects: The presence of strong electron-withdrawing groups on the ring can deactivate certain positions and alter the typical regiochemical outcome.

In practice, the synthesis of 1-substituted 3-iodopyrazoles often involves a protected N-H pyrazole intermediate which is then iodinated. arkat-usa.orgresearchgate.net A convenient route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which can serve as versatile intermediates. arkat-usa.org

Directed Ortho-Metalation and Subsequent Halogenation (e.g., via Lithium Pyrazolides)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. baranlab.org The process involves deprotonation of a C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent at a specific position. nih.gov

For N-substituted pyrazoles, the N-1 substituent directs the lithiation. Treatment of 1-aryl-3-CF₃-pyrazoles with n-butyllithium (n-BuLi) has been shown to result in deprotonation exclusively at the C-5 position . nih.gov The increased acidity of the C-5 proton allows for the smooth generation of the corresponding lithium 5-pyrazolide. Trapping this intermediate with elemental iodine (I₂) affords the 5-iodo derivative in high yield and with excellent regioselectivity. nih.gov

| Base | Electrophile | Site of Functionalization | Product |

| n-BuLi | I₂ | C-5 | 1-Aryl-5-iodo-3-trifluoromethyl-1H-pyrazole |

This table illustrates the outcome of the standard directed metalation-halogenation sequence on N-substituted pyrazoles, which selectively yields the 5-iodo isomer.

This methodology provides a highly regioselective route to 5-iodopyrazoles. It is important to note that this standard approach does not yield the desired 3-iodo isomer. Achieving lithiation at the C-3 position would require overcoming the inherent acidity of the C-5 proton, potentially through the use of a directing group at the C-4 position or by using a pyrazole substrate that lacks a proton at C-5. Therefore, while DoM is a critical tool for controlling pyrazole functionalization, its direct application for synthesizing 1-Cyclopentyl-3-iodo-1H-pyrazole is not straightforward and would yield the isomeric 1-Cyclopentyl-5-iodo-1H-pyrazole.

An exploration of the synthetic pathways toward 1-Cyclopentyl-3-iodo-1H-pyrazole reveals a series of strategic chemical transformations. The construction of this specific molecule involves the careful introduction of both the iodo-substituent at the C3 position and the cyclopentyl group at the N1 position of the pyrazole core. Methodologies for these transformations range from modern electrochemical approaches to classical alkylation and protective group strategies, each presenting distinct advantages in terms of efficiency and selectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11IN2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-cyclopentyl-3-iodopyrazole |

InChI |

InChI=1S/C8H11IN2/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

LSEMLGCXJBUHDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)I |

Origin of Product |

United States |

Advanced Reactivity and Derivatization of 1 Cyclopentyl 3 Iodo 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine-Substituted Position

The carbon-iodine bond in 1-cyclopentyl-3-iodo-1H-pyrazole is the most reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium or copper complexes. This reactivity allows for selective functionalization at the C3 position, leaving other positions on the pyrazole (B372694) and cyclopentyl rings untouched.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for creating biaryl structures. nih.govlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgscirp.org In the context of 1-cyclopentyl-3-iodo-1H-pyrazole, the Suzuki-Miyaura coupling enables the introduction of various aryl or vinyl substituents at the C3 position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. scirp.org

While specific studies on the Suzuki-Miyaura coupling of 1-cyclopentyl-3-iodo-1H-pyrazole are not extensively detailed in the provided search results, the reaction is a standard transformation for iodo-substituted heterocycles. nih.gov For instance, the Suzuki-Miyaura coupling of 3-chloroindazole with 3-fluorophenylboronic acid has been successfully demonstrated using a palladium catalyst. nih.gov This suggests that similar conditions could be applied to 1-cyclopentyl-3-iodo-1H-pyrazole to achieve the desired C-C bond formation.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Iodo-Heterocycles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 3-(3-Fluorophenyl)-1H-indazole | N/A | nih.gov |

| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | 15 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 3-Methoxy-2',6'-dimethylbiphenyl | Good conversion | nih.gov |

| 1-Iodo-cyclohexene | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | DMF | 1-Phenyl-cyclohexene | N/A | researchgate.net |

Note: This table presents examples of Suzuki-Miyaura reactions with similar iodo-substituted starting materials to illustrate the general applicability of the reaction.

The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 1-cyclopentyl-3-iodo-1H-pyrazole provides a direct route to 3-alkynyl-1-cyclopentyl-1H-pyrazoles, which are valuable building blocks for more complex molecules. arkat-usa.org

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the iodo-pyrazole, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

Studies have shown the successful Sonogashira cross-coupling of various substituted 3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene. arkat-usa.org These reactions typically proceed in high yields under standard Sonogashira conditions. arkat-usa.org The use of a protecting group on the pyrazole nitrogen, such as an ethoxyethyl group, can be beneficial in these coupling reactions. arkat-usa.org

Table 2: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazoles with Phenylacetylene

| 3-Iodo-1H-pyrazole Derivative | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.org |

| 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-(1-Ethoxyethyl)-4-bromo-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.org |

Adapted from research on substituted 3-iodo-1H-pyrazoles. arkat-usa.org

Beyond the well-defined Suzuki-Miyaura and Sonogashira reactions, palladium catalysts are employed in a broad spectrum of other cross-coupling reactions involving 1-cyclopentyl-3-iodo-1H-pyrazole. libretexts.org These reactions offer versatile pathways for introducing a wide array of functional groups at the C3 position. The general mechanism for these transformations follows the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of the organometallic coupling partner dictates the nature of the newly formed bond. For instance, Negishi coupling utilizes organozinc reagents, Stille coupling employs organotin compounds, and Hiyama coupling involves organosilicon reagents. libretexts.org These methods expand the synthetic utility of 1-cyclopentyl-3-iodo-1H-pyrazole, allowing for the formation of C-C bonds with alkyl, alkenyl, and aryl groups under various conditions. sinica.edu.tworganic-chemistry.org The development of new ligands and reaction conditions continues to broaden the scope and efficiency of these palladium-catalyzed transformations. youtube.com

Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods, often offering different reactivity and selectivity. nih.gov For 1-cyclopentyl-3-iodo-1H-pyrazole, copper catalysis provides routes for both C-C and C-N bond formation.

Copper-catalyzed C-C coupling reactions can be used to introduce various carbon-based functionalities at the C3 position of the pyrazole ring. While specific examples with 1-cyclopentyl-3-iodo-1H-pyrazole are not detailed in the provided results, related copper-mediated reactions highlight the potential of this approach. For instance, copper has been used to mediate the decarboxylative coupling of 3-indoleacetic acids with pyrazolones, demonstrating its utility in forming new C-C bonds involving pyrazole systems under relatively mild conditions. nih.gov A three-component coupling of aldehydes, alkynes, and p-toluenesulfonylhydrazide catalyzed by copper also provides a route to substituted pyrazoles. lookchem.com

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are particularly valuable for constructing nitrogen-containing heterocycles. In the case of 1-cyclopentyl-3-iodo-1H-pyrazole, this reaction would enable the introduction of an amino group or a nitrogen-containing heterocycle at the C3 position. Although the provided search results focus more on C-N coupling at the C4 position of the pyrazole ring, the principles can be extended to the C3 iodo-substituted analogue. nih.gov Copper-catalyzed hydroamination reactions of pyrazoles with cyclopropenes also showcase the ability of copper to facilitate C-N bond formation involving the pyrazole nucleus. escholarship.org

Copper-Catalyzed Cross-Coupling Reactions

C-O Coupling (Alkoxylation)

The introduction of an alkoxy group at the C-3 position of the pyrazole ring represents a valuable transformation, yielding 3-alkoxypyrazole derivatives. While direct C-O coupling studies on 1-cyclopentyl-3-iodo-1H-pyrazole are not extensively documented, analogous transformations on related iodopyrazole scaffolds provide a clear blueprint for this reaction. A prominent method involves a copper(I)-catalyzed coupling reaction with various alcohols.

Research on the alkoxylation of 4-iodopyrazoles has demonstrated that a combination of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), in the presence of a base like potassium t-butoxide, can effectively mediate the coupling. These reactions are often performed under microwave irradiation to reduce reaction times. The methodology is applicable to a wide range of primary, secondary, and functionalized alcohols, affording the corresponding alkoxypyrazoles in moderate to good yields.

Table 1: Representative Copper-Catalyzed Alkoxylation of Iodopyrazoles This table is based on analogous reactions with 4-iodopyrazoles and serves as a predictive model for the reactivity of 1-cyclopentyl-3-iodo-1H-pyrazole.

| Alcohol | Catalyst System | Base | Temperature (°C) | Yield (%) |

| Methanol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOBut (2 equiv) | 130 (Microwave) | ~60-70 |

| Ethanol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOBut (2 equiv) | 130 (Microwave) | ~65-75 |

| Isopropanol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOBut (2 equiv) | 130 (Microwave) | ~55-65 |

| Allyl Alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOBut (2 equiv) | 130 (Microwave) | ~50-60 |

Directed Functionalization at the Iodinated Position

The iodine atom at the C-3 position serves as a versatile handle for introducing a variety of functional groups, enabling the synthesis of diverse pyrazole derivatives.

Nitrodeiodination Reactions

Nitrodeiodination is a powerful method for installing a nitro group onto an aromatic or heteroaromatic ring by displacing an iodine atom. This transformation is particularly useful for synthesizing nitropyrazoles, which are valuable precursors for further functionalization, for instance, through reduction to aminopyrazoles.

Generally, the nitrodeiodination of iodopyrazoles can be achieved using a suitable nitrating agent. A common method involves the use of nitric acid, often in a co-solvent like sulfuric acid, to facilitate the electrophilic substitution. The reaction conditions, such as temperature and concentration, must be carefully controlled to achieve selective nitrodeiodination without promoting undesired side reactions. The synthesis of polynitropyrazoles has been accomplished through an iodination-nitrodeiodination pathway, highlighting the viability of this strategy. researchgate.net

Reactions with Organometallic Reagents (e.g., Grignard and Lithium Compounds)

The reaction of halo-heterocycles with organometallic reagents like Grignard and organolithium compounds is a cornerstone of synthetic chemistry for forming new carbon-carbon bonds. libretexts.org However, the reactivity of the C-3 iodo substituent in the pyrazole ring is significantly nuanced.

Studies on the N-protected analogue, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, reveal that the C-3 iodine is not readily susceptible to metal-halogen exchange. arkat-usa.org For instance, the compound showed no reaction with ethylmagnesium bromide. arkat-usa.org A low conversion of 25% to the corresponding aldehyde was observed only after using a more reactive 2-propylmagnesium bromide-lithium bromide complex, followed by quenching with a formylating agent. arkat-usa.org This low reactivity at the C-3 position is in stark contrast to the C-4 position, where the corresponding 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is easily converted to a Grignard reagent, which then reacts efficiently. arkat-usa.org This difference underscores the electronic disparity between the C-3 and C-4 positions of the pyrazole ring.

Table 2: Comparative Reactivity of N-Protected Iodopyrazoles with Grignard Reagents

| Substrate | Grignard Reagent | Conditions | Outcome | Reference |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | EtMgBr | THF, 0°C to rt | No Reaction | arkat-usa.org |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | i-PrMgBr·LiBr, then DMF | THF, 0-5°C | 25% conversion to aldehyde | arkat-usa.org |

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | Alkyl-MgBr, then DMF | THF | Good yield of aldehyde | arkat-usa.org |

Formation and Reactivity of Hypervalent Iodine Species

Hypervalent iodine compounds are powerful reagents in organic synthesis, known for their unique reactivity as oxidants and group transfer agents. nih.govprinceton.edu

Oxidative Cyclization to Iodolopyrazolium Salts

The formation of cyclic hypervalent iodine species, such as iodolopyrazolium salts, represents an advanced derivatization strategy. However, the documented synthesis of iodolopyrazolium salts proceeds via an intramolecular oxidative cyclization that is not possible with 1-cyclopentyl-3-iodo-1H-pyrazole as the starting material. semanticscholar.orgfigshare.com This specific transformation requires a precursor that has an iodinated aryl group, typically a 2-iodophenyl group, attached to the C-3 position of the pyrazole ring. semanticscholar.orgfigshare.com The reaction involves the oxidation of the iodine atom on the phenyl ring, which then electrophilically attacks the pyrazole nitrogen to form a fused tricyclic iodolopyrazolium salt. semanticscholar.org

For a suitable precursor like a 3-(2-iodophenyl)-1H-pyrazole, the oxidative cyclization is typically achieved using an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). semanticscholar.orgresearchgate.net This method has a broad substrate scope, tolerating a variety of substituents on both the pyrazole and the phenyl ring. semanticscholar.org

Table 3: Oxidative Cyclization of Representative 3-(2-Iodophenyl)-1H-pyrazoles Note: The substrate 1-Cyclopentyl-3-iodo-1H-pyrazole is not suitable for this reaction.

| Pyrazole Substituent (R) | Oxidant/Acid | Solvent | Product | Yield (%) | Reference |

| 5-methyl | mCPBA, TfOH | MeCN | 5-methyl-iodolopyrazolium bistriflate | 92 | semanticscholar.org |

| 3,5-dimethyl | mCPBA, TfOH | MeCN | 3,5-dimethyl-iodolopyrazolium bistriflate | 88 | semanticscholar.org |

| 5-n-butyl | mCPBA, TfOH | MeCN | 5-n-butyl-iodolopyrazolium bistriflate | 70 | semanticscholar.org |

| 5-phenyl | mCPBA, TfOH | MeCN | 5-phenyl-iodolopyrazolium bistriflate | 95 | semanticscholar.org |

Site-Selective Ring Opening Reactions of Iodolopyrazolium Salts

The iodolopyrazolium salts, formed from the appropriate precursors as described above, are versatile synthetic intermediates that can undergo site-selective ring-opening reactions. semanticscholar.org These reactions cleave one of the carbon-iodine bonds of the hypervalent iodine center, allowing for the introduction of new functional groups. The regioselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions.

For example, thermolysis of the iodolopyrazolium salts in the presence of potassium iodide or potassium bromide leads to a regioselective ring-opening at the pyrazole C-I bond, furnishing diiodo or bromo-iodo biaryl compounds, respectively. semanticscholar.org Alternatively, copper-catalyzed reactions can be employed to introduce other nucleophiles. A copper-catalyzed reaction with acetate, followed by hydrolysis, results in the formation of a functionalized phenol. semanticscholar.org These transformations highlight the synthetic potential of these hypervalent iodine species for creating complex, functionalized biaryl systems. semanticscholar.org

Table 4: Representative Ring-Opening Reactions of Iodolopyrazolium Salts

| Iodolopyrazolium Salt | Reagent/Conditions | Product Type | Yield (%) | Reference |

| Celecoxib-derived salt | CuI, piperidine, Na2CO3, DCM, 40°C | Diiodo derivative | 82 | semanticscholar.org |

| Celecoxib-derived salt | (i) NaOAc, CuSO4, Ac2O, AcOH, 120°C; (ii) NaOH | Phenol derivative | 70 | semanticscholar.org |

| 3-methyl derivative | KBr, thermolysis | Bromo-iodo biaryl | 79 | semanticscholar.org |

| 3-phenyl derivative | KI, thermolysis | Diiodo biaryl | 78 | semanticscholar.org |

Spectroscopic Characterization Techniques for Structural Elucidation and Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 1-Cyclopentyl-3-iodo-1H-pyrazole in solution. By analyzing various nuclei, a comprehensive picture of the atomic framework and its electronic environment can be constructed.

Multi-nuclear NMR analysis provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms. For 1-Cyclopentyl-3-iodo-1H-pyrazole, distinct signals are expected for the protons on the pyrazole (B372694) ring and the cyclopentyl group. Based on data from closely related N-substituted 3-iodopyrazoles, the chemical shifts for the pyrazole protons (H4 and H5) are anticipated in the aromatic region. arkat-usa.org The H5 proton is typically downfield compared to the H4 proton due to the influence of the adjacent N-substituted nitrogen. The cyclopentyl protons would appear as multiplets in the upfield aliphatic region.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The C3 carbon, directly bonded to the iodine atom, is expected to resonate at a significantly upfield chemical shift due to the "heavy atom effect" of iodine. docbrown.info Conversely, the C5 carbon atom would appear at a downfield chemical shift. The carbon atoms of the cyclopentyl group would be found in the aliphatic region of the spectrum. A study of the analogous compound 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole showed the C3 signal at approximately 73.1 ppm, while the C5 signal was at 135.2 ppm. arkat-usa.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the two nitrogen atoms in the pyrazole ring. In N-substituted pyrazoles, two distinct ¹⁵N signals are observed. The N1 nitrogen (pyrrole-like) resonates at a different frequency than the N2 nitrogen (pyridine-like), confirming the N1-substitution pattern and providing data on the ring's electronic distribution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Cyclopentyl-3-iodo-1H-pyrazole Predicted values are based on data from analogous compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~73 |

| C4 | ~6.5 | ~108-110 |

| C5 | ~7.8 | ~135 |

| N1-CH (Cyclopentyl) | ~4.5-5.0 | ~60-65 |

| Cyclopentyl CH₂ | ~1.6-2.2 | ~24-34 |

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for analyzing the compound in its solid, crystalline state. Solid-state NMR is particularly useful for identifying polymorphism (the existence of multiple crystalline forms) and for studying intermolecular interactions within the crystal lattice. nih.gov For N-unsubstituted pyrazoles, CPMAS NMR can detect dynamic processes like proton transfer between nitrogen atoms. nih.gov In the case of 1-Cyclopentyl-3-iodo-1H-pyrazole, where the N1-substituent prevents tautomerism, CPMAS NMR would provide distinct ¹³C and ¹⁵N chemical shifts for each unique molecule in the crystal's asymmetric unit, offering a direct comparison to the solution-state structure and revealing the effects of crystal packing. nih.gov The resolution of ¹³C CPMAS NMR spectra for halogenated compounds can be significantly improved by using ultrahigh magnetic fields, which reduces residual dipolar coupling between carbon and the halogen nucleus.

Spin-spin coupling between adjacent nuclei provides crucial information about the bonding framework. In the ¹H NMR spectrum, the coupling between the H4 and H5 protons of the pyrazole ring (³JH4-H5) is expected to be a small doublet with a coupling constant (J) typically around 2-3 Hz, which is characteristic of pyrazole systems. arkat-usa.orgmdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for the unambiguous assignment of regiochemistry. An HMBC experiment would show a correlation between the N1-methine proton of the cyclopentyl group and the C5 carbon of the pyrazole ring, confirming that the cyclopentyl group is attached to the N1 position and not N2. acs.org This definitively establishes the 1-cyclopentyl-3-iodo isomer.

The chemical shifts observed in the NMR spectra are highly sensitive to the electronic effects of substituents. In 1-Cyclopentyl-3-iodo-1H-pyrazole, the iodine atom at the C3 position exerts a strong influence. The aforementioned "heavy atom effect" causes the directly attached C3 carbon to be shielded (shifted upfield). docbrown.info The iodine's electron-withdrawing inductive effect also influences the rest of the ring. Studies on 4-halogenated pyrazoles have shown that the chemical shifts of the ring protons shift downfield as the electronegativity of the halogen decreases (from F to I). The N1-cyclopentyl group, being an electron-donating alkyl group, also influences the electronic density and chemical shifts of the pyrazole ring carbons and protons.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact map of atomic positions in the crystal.

For 1-Cyclopentyl-3-iodo-1H-pyrazole, an X-ray crystal structure would confirm the planarity of the pyrazole ring and the conformation of the cyclopentyl substituent relative to the ring. Crucially, it would provide definitive proof of the regiochemistry. Furthermore, the analysis reveals how molecules pack in the crystal, elucidating the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak C–I···N or C–I···π halogen bonds, which have been observed in other iodinated pyrazole structures.

Table 2: Expected Structural Parameters from X-ray Crystallography of Iodopyrazole Derivatives Values are based on typical data from related pyrazole structures.

| Parameter | Expected Value | Significance |

|---|---|---|

| C3-I Bond Length | ~2.08 - 2.10 Å | Confirms carbon-iodine bond |

| N1-N2 Bond Length | ~1.34 - 1.36 Å | Characteristic of pyrazole ring |

| C-N-N Bond Angles | ~110° - 113° | Defines ring geometry |

| Intermolecular Interactions | Halogen bonds, C-H···N contacts | Determines crystal packing |

Rotational Spectroscopy for Gas-Phase Structure and Intermolecular Interactions

Rotational spectroscopy, typically performed on a gaseous sample at low pressure, is a highly precise method for determining the molecular structure in the absence of intermolecular forces present in the solid or liquid state. It measures the transition energies between quantized rotational states of a molecule.

From these transitions, extremely accurate rotational constants can be derived, which in turn yield precise bond lengths and angles for the molecule's equilibrium geometry. nih.gov For 1-Cyclopentyl-3-iodo-1H-pyrazole, this technique could determine the exact planarity of the pyrazole ring and the precise orientation of the cyclopentyl group. It is also exceptionally sensitive to the formation of weakly bound complexes, such as dimers held together by hydrogen bonds, which can be studied in the gas phase. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides insights into the electronic transitions between molecular orbitals. The UV-Vis spectrum of pyrazole and its derivatives is typically characterized by π → π* transitions of the heterocyclic ring. The parent pyrazole exhibits a strong absorption maximum around 210 nm in the gas phase. nist.govnih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent used for the measurement. nih.gov

For N-substituted pyrazoles, the electronic transitions are influenced by the substituent at the N1 position. acs.org The introduction of an alkyl group, such as a cyclopentyl group, is generally expected to cause a slight bathochromic (red) shift compared to the unsubstituted pyrazole. More significant shifts are observed with conjugating substituents. In the case of 1-Cyclopentyl-3-iodo-1H-pyrazole, the primary chromophore is the pyrazole ring. The cyclopentyl group at the N1 position is an alkyl substituent and is not expected to significantly conjugate with the pyrazole ring's π-system. The iodine atom at the C3 position, being a heavy halogen, can influence the electronic transitions through electronic and steric effects. Halogen substituents on aromatic rings can lead to bathochromic shifts in the UV-Vis spectrum.

Based on data for related compounds, the UV-Vis spectrum of 1-Cyclopentyl-3-iodo-1H-pyrazole in a non-polar solvent is expected to show a main absorption band in the region of 210-230 nm, corresponding to the π → π* transition of the pyrazole ring. The presence of the iodine atom may induce a minor red shift of this band. A second, weaker band at longer wavelengths, corresponding to an n → π* transition, may also be present, although it is often obscured by the stronger π → π* absorption.

| Compound | λmax (nm) | Transition | Solvent/Phase | Reference |

|---|---|---|---|---|

| Pyrazole | ~210 | π → π | Gas Phase | nist.govnih.gov |

| 1H-1,2,3-Triazole | ~206 | π → π | Gas Phase | nih.gov |

| Expected for 1-Cyclopentyl-3-iodo-1H-pyrazole | 210-230 | π → π* | Non-polar solvent | Inferred |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Cyclopentyl-3-iodo-1H-pyrazole can be analyzed by considering the characteristic vibrational frequencies of the pyrazole ring, the cyclopentyl group, and the carbon-iodine bond.

The pyrazole ring exhibits several characteristic absorption bands. nih.govresearchgate.net The C-H stretching vibrations of the pyrazole ring are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com The C=N and C=C stretching vibrations of the pyrazole ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net Specifically, C=N stretching vibrations often appear between 1550-1650 cm⁻¹. researchgate.net The C-N stretching vibrations within the pyrazole ring are also characteristic and can be found at various frequencies, with a notable band sometimes observed around 1290 cm⁻¹. researchgate.net

The cyclopentyl group will contribute characteristic alkane C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected in the 2960-2850 cm⁻¹ range. The scissoring (bending) vibrations of these CH₂ groups typically appear around 1465 cm⁻¹.

The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. The identification of this band can provide direct evidence for the presence of the iodo-substituent.

A detailed analysis of the IR spectrum of 1-Cyclopentyl-3-iodo-1H-pyrazole would involve assigning the observed absorption bands to these specific molecular vibrations, providing a comprehensive structural characterization of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-H stretching (pyrazole ring) | 3100-3000 | Aromatic C-H | derpharmachemica.com |

| C-H stretching (cyclopentyl) | 2960-2850 | Aliphatic C-H | General IR tables |

| C=N stretching (pyrazole ring) | 1550-1650 | Heterocyclic ring | researchgate.net |

| C=C stretching (pyrazole ring) | 1600-1400 | Heterocyclic ring | researchgate.net |

| CH₂ bending (cyclopentyl) | ~1465 | Aliphatic group | General IR tables |

| C-N stretching (pyrazole ring) | ~1290 | Heterocyclic ring | researchgate.net |

| C-I stretching | 600-500 | Carbon-halogen bond | General IR tables |

Theoretical and Computational Investigations of 1 Cyclopentyl 3 Iodo 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 1-Cyclopentyl-3-iodo-1H-pyrazole. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and other electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 1-Cyclopentyl-3-iodo-1H-pyrazole. DFT calculations can provide insights into the electronic structure and conformational preferences of the molecule. arxiv.org

The electronic structure of 1-Cyclopentyl-3-iodo-1H-pyrazole is characterized by the interplay of the aromatic pyrazole (B372694) ring, the aliphatic cyclopentyl group, and the heavy iodine atom. The iodine atom at the C3 position significantly influences the electron density distribution of the pyrazole ring through its inductive and steric effects. evitachem.com This, in turn, affects the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions. evitachem.com

DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. For 1-Cyclopentyl-3-iodo-1H-pyrazole, the nitrogen atoms of the pyrazole ring are expected to be electron-rich, while the region around the iodine atom is likely to be electron-deficient, creating a site susceptible to nucleophilic attack. nih.gov The cyclopentyl group, being largely non-polar, primarily contributes to the molecule's lipophilicity. evitachem.com

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of 1-Cyclopentyl-3-iodo-1H-pyrazole (Illustrative DFT Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

The cyclopentyl group attached to the pyrazole ring is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. The rotational barrier around the C-N bond connecting the cyclopentyl ring and the pyrazole ring determines the preferred orientation of the two moieties. DFT calculations can be employed to determine the relative energies of these different conformers and the energy barriers for their interconversion.

Ab Initio Calculations

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. rsc.orgrsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT. arxiv.orgacs.org

For a molecule like 1-Cyclopentyl-3-iodo-1H-pyrazole, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly useful for benchmarking the accuracy of different DFT functionals. High-level ab initio methods are also crucial for obtaining precise values for properties like ionization potentials and electron affinities. rsc.org

Relativistic Corrections in Heavy Atom Systems (e.g., Iodine) for Spectroscopic Predictions

The presence of a heavy atom like iodine necessitates the inclusion of relativistic effects in quantum chemical calculations. stackexchange.com The inner electrons of iodine move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that can alter the electronic structure and properties of the molecule. youtube.com

For spectroscopic predictions, such as Nuclear Magnetic Resonance (NMR) chemical shifts, neglecting relativistic effects can lead to significant errors. stackexchange.com Relativistic corrections, which can be incorporated through various theoretical frameworks, are therefore essential for accurately predicting the spectroscopic signatures of 1-Cyclopentyl-3-iodo-1H-pyrazole. These corrections are particularly important for understanding the chemical shift of the carbon atom bonded to iodine and the spin-orbit coupling effects that can influence the molecule's photophysical properties. rsc.org The use of effective core potentials (ECPs) is a common approach to include relativistic effects for heavy atoms like iodine, which also reduces the computational cost. acs.orgstackexchange.com

Molecular Dynamics and Excited State Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 1-Cyclopentyl-3-iodo-1H-pyrazole over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrations, and interactions with its environment.

Excited state studies, often performed using time-dependent DFT (TD-DFT) or other advanced methods, are crucial for understanding the photophysical properties of the molecule. youtube.com These studies can predict the electronic absorption and emission spectra, as well as the pathways for energy dissipation after the molecule absorbs light. The presence of the heavy iodine atom can promote intersystem crossing from singlet to triplet excited states, a phenomenon known as the heavy-atom effect, which can have significant implications for the molecule's photostability and potential applications in areas like photodynamic therapy or organic light-emitting diodes (OLEDs). researchgate.net

Photoexcited Dynamics

Direct experimental or computational studies on the photoexcited dynamics of 1-Cyclopentyl-3-iodo-1H-pyrazole are not extensively detailed in current literature. However, insights can be drawn from computational studies on analogous pyrazole systems. Theoretical investigations on pyrazole and its derivatives have utilized advanced methods like ab initio multiple cloning (AIMC) to simulate their fully quantum dynamics upon photoexcitation. chemrxiv.orgrsc.orgchemrxiv.org

For parent pyrazoles, these simulations show that upon excitation, the molecule can undergo ultrafast (sub-50 femtosecond) N-H bond dissociation. chemrxiv.orgrsc.org This process is primarily driven by the population of a repulsive ¹πσ* state along the N-H bond coordinate. rsc.org In the case of 1-Cyclopentyl-3-iodo-1H-pyrazole, while the N-H bond is replaced by a more stable N-C bond, similar principles would apply. Photoexcitation would likely involve transitions to π* orbitals within the pyrazole ring. Subsequent relaxation pathways could involve the C-I bond, which is significantly weaker than an N-H or N-C bond. A potential de-excitation pathway could involve the population of a C-I σ* antibonding orbital, leading to rapid C-I bond cleavage (photodissociation). Simulating these dynamics would provide critical information on the molecule's photostability and its potential use in photochemical applications.

Time-Dependent Schrödinger Equation Applications

The Time-Dependent Schrödinger Equation (TDSE) is the fundamental equation of motion in quantum mechanics, describing how a system's quantum state evolves over time. wikipedia.org It is the quantum mechanical equivalent of Newton's second law in classical mechanics. wikipedia.org For a molecule like 1-Cyclopentyl-3-iodo-1H-pyrazole, the TDSE is the theoretical tool used to model its dynamic processes, such as its response to an external field like a laser pulse, which is the basis of photoexcitation. aps.org

While specific applications of the TDSE to 1-Cyclopentyl-3-iodo-1H-pyrazole are not published, the methodology would be central to understanding its quantum behavior. Solving the TDSE, often using numerical techniques like finite difference methods or expansions of the wavefunction in terms of stationary states, would allow for the simulation of its electron and nuclear dynamics following an event like core-level X-ray excitation. aps.orgyoutube.com Such simulations can predict the outcomes of time-resolved spectroscopy experiments and elucidate the complex interplay between electronic and nuclear motion on femtosecond or even attosecond timescales. aps.org

Intermolecular Interactions and Bonding Analysis

A defining feature of 1-Cyclopentyl-3-iodo-1H-pyrazole is the ability of its iodine atom to act as a halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, is attracted to a nucleophilic site. acs.org The iodine atom, being large and polarizable, forms a particularly strong σ-hole along the axis of the C-I covalent bond. acs.org

Computational and crystallographic studies on analogous iodinated pyrazoles and other heterocycles confirm the prevalence of two primary types of halogen bonds: C-I···N and C-I···O. nih.gov In the context of 1-Cyclopentyl-3-iodo-1H-pyrazole, the pyridine-like N2 nitrogen of a neighboring pyrazole ring serves as an excellent halogen bond acceptor. Quantum Theory of Atoms in Molecules (QTAIM) and other computational analyses show that the C-I···N interaction is a significant directional force in the solid-state packing of these molecules. nih.gov The interaction energy for a similar C₆F₅–I···pyridine bond has been calculated at approximately -23.4 kJ mol⁻¹. nih.gov Should the molecular environment contain oxygen atoms (e.g., from a co-crystallized solvent or another functional group), weaker C-I···O interactions can also occur, with calculated interaction energies around -19.6 kJ mol⁻¹. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these and other intermolecular contacts in the crystal lattice. nih.govnih.gov

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Interaction Energy (kJ/mol, approx.) | Reference Moiety |

|---|---|---|---|

| C-I···N | ~2.91 | -23.4 | Iodo-pyrazole/pyridine nih.gov |

| C-I···O | ~2.93 | -19.6 | Iodo-pyrazole/keto-oxygen nih.gov |

| C-I···π | ~3.22 | - | Iodo-pyrazole/pyrazole π-system nih.gov |

In unsubstituted 1H-pyrazoles, the presence of both a pyrrole-like N-H donor and a pyridine-like N2 acceptor leads to strong, directional N-H···N hydrogen bonds. These interactions typically cause the molecules to self-assemble into cyclic dimers, trimers, or extended one-dimensional chains (catemers) in the solid state. nih.govmdpi.comresearchgate.net

Structure-Property Relationship Studies

The chemical properties and potential applications of 1-Cyclopentyl-3-iodo-1H-pyrazole are a direct consequence of its molecular structure. Computational and empirical studies help to establish clear relationships between its structural features and its macroscopic behavior.

Cyclopentyl Group : The non-polar, saturated cyclopentyl ring significantly increases the molecule's lipophilicity (fat-solubility). In medicinal chemistry contexts, this often correlates with enhanced ability to cross biological membranes, a critical factor for bioavailability and targeting intracellular components. frontiersin.orgnih.gov However, excessive lipophilicity can sometimes lead to poor aqueous solubility or non-specific binding. nih.gov

Iodine Atom : The iodine at the C3 position serves two main functions. Firstly, it is an excellent halogen bond donor, as detailed in section 5.3.1, which dictates intermolecular recognition and crystal engineering strategies. Secondly, the carbon-iodine bond is relatively weak, making it a versatile handle for synthetic modification. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of new carbon, nitrogen, or oxygen-based substituents to build more complex molecular architectures.

Pyrazole Ring & Regiochemistry : The pyrazole ring is an aromatic heterocycle with a distinct electronic profile. The specific arrangement of the substituents (regiochemistry)—cyclopentyl at N1 and iodine at C3—is critical. This arrangement locks the tautomeric form and defines the molecule's three-dimensional shape and dipole moment. semanticscholar.org This precise spatial orientation of the functional groups is paramount for molecular recognition, for instance, in fitting into the active site of a target enzyme or receptor. semanticscholar.orgmdpi.com

| Structural Feature | Associated Property | Underlying Principle |

|---|---|---|

| N1-Cyclopentyl Group | Increased Lipophilicity, Membrane Permeability | Addition of a bulky, non-polar aliphatic moiety. frontiersin.org |

| N1-Cyclopentyl Group | Inhibition of N-H···N Hydrogen Bonding | Steric hindrance prevents self-association seen in 1H-pyrazoles. |

| C3-Iodine Atom | Halogen Bond Donor | Formation of an electrophilic σ-hole on the iodine atom. acs.org |

| C3-Iodine Atom | Synthetic Versatility | The C-I bond is a good leaving group for cross-coupling reactions. |

| Overall Regiochemistry | Molecular Recognition & Biological Activity | Defines the precise 3D shape and orientation of interaction points. semanticscholar.org |

Applications of 1 Cyclopentyl 3 Iodo 1h Pyrazole in Advanced Material Science and Catalysis

Role as a Versatile Synthetic Building Block

The presence of both a reactive iodine atom and a modifiable pyrazole (B372694) core makes 1-Cyclopentyl-3-iodo-1H-pyrazole a highly adaptable synthetic intermediate. evitachem.com The carbon-iodine bond at the 3-position is particularly susceptible to a variety of chemical transformations, including electrophilic substitution and coupling reactions. evitachem.com This reactivity allows for the introduction of diverse functional groups, paving the way for the creation of a wide array of novel compounds with tailored properties. evitachem.com

Precursor for Highly Functionalized Organic Molecules

The iodine atom on the pyrazole ring serves as a handle for introducing various functionalities. evitachem.com Through reactions like palladium-catalyzed cross-coupling, a common technique for forming carbon-carbon and carbon-heteroatom bonds, the iodo group can be replaced with a wide range of organic moieties. evitachem.comarkat-usa.orgresearchgate.net This allows for the synthesis of highly functionalized pyrazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the diverse biological and physical properties associated with the pyrazole scaffold. evitachem.comarkat-usa.org

The cyclopentyl group at the N1 position influences the compound's physical properties, such as lipophilicity, which can be crucial for biological applications. evitachem.com The strategic placement of substituents on the pyrazole ring, enabled by the reactivity of the iodo-group, allows for the fine-tuning of the electronic and steric profile of the resulting molecules. evitachem.com

Synthesis of Complex Heterocyclic Scaffolds (e.g., Pyrazolopyrimidines)

1-Cyclopentyl-3-iodo-1H-pyrazole is a valuable precursor for the construction of more complex heterocyclic systems, such as pyrazolopyrimidines. nih.govekb.eg Pyrazolopyrimidines, which consist of a pyrazole ring fused to a pyrimidine (B1678525) ring, are a class of compounds with significant pharmacological importance, exhibiting activities such as anticancer and anti-inflammatory properties. nih.govekb.eg

The synthesis of these fused systems often involves the reaction of a functionalized pyrazole, like an amino- or hydrazino-pyrazole, with a suitable cyclizing agent. nih.gov While direct use of 1-Cyclopentyl-3-iodo-1H-pyrazole in these cyclizations is not the primary route, its role as a building block for the necessary functionalized pyrazole precursors is critical. For instance, the iodo group can be converted to an amino or other reactive group, which can then participate in the ring-closing reaction to form the pyrazolopyrimidine core. nih.govekb.eg

Pyrazole Derivatives in Ligand Design for Catalysis

The field of catalysis has greatly benefited from the use of pyrazole-based ligands. nih.govresearchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can readily coordinate with metal centers, forming stable complexes. researchgate.netias.ac.inresearchgate.net The ability to easily modify the pyrazole scaffold allows for the design of ligands with specific electronic and steric properties, which in turn can influence the activity and selectivity of the metal catalyst. nih.gov

Design of Metal Complexes with Pyrazole Ligands

The versatility of pyrazole derivatives allows for the creation of a wide range of metal complexes. researchgate.netias.ac.inresearchgate.net By introducing different substituents onto the pyrazole ring, chemists can tailor the ligand's coordination properties. For example, bulky substituents can create a specific steric environment around the metal center, influencing the approach of substrates. researchgate.net Similarly, electron-donating or electron-withdrawing groups can alter the electron density at the metal, thereby modifying its catalytic activity. acs.org

The formation of chelates, where a single ligand binds to a metal ion through multiple donor atoms, is a common strategy in ligand design. researchgate.net Pyrazole-based ligands can be designed to be bidentate or polydentate, leading to the formation of stable, cyclic metal complexes. researchgate.netias.ac.in These chelating ligands can confer enhanced stability and control over the geometry of the resulting metal complex. nih.gov

Applications in Homogeneous Catalysis

Metal complexes featuring pyrazole-based ligands have found widespread application in homogeneous catalysis, where the catalyst and reactants are in the same phase. nih.govlibretexts.orgyoutube.com These catalysts are often used in a variety of organic transformations, including hydrogenation, carbon-carbon bond formation, and polymerization reactions. researchgate.netlibretexts.org

The catalytic activity of these complexes is highly dependent on the nature of both the metal and the pyrazole ligand. nih.govnih.gov For instance, ruthenium complexes with pyrazole-containing ligands have been shown to be effective catalysts for C-H functionalization reactions. acs.org The ability to fine-tune the ligand structure allows for the optimization of catalytic performance for specific reactions. nih.gov

Chelation and Coordination Chemistry

The coordination chemistry of pyrazole-based ligands is rich and varied. researchgate.netias.ac.inresearchgate.net Pyrazoles can coordinate to metal ions in several ways, acting as neutral monodentate ligands or as anionic bidentate or polydentate chelating agents after deprotonation of the N-H proton (in N-unsubstituted pyrazoles). researchgate.netias.ac.in In the case of 1-Cyclopentyl-3-iodo-1H-pyrazole, N1-substitution prevents this deprotonation pathway, but the pyrazole ring can still coordinate to metals through its other nitrogen atom. evitachem.com

Development of Materials with Tailored Properties

The functional versatility of 1-Cyclopentyl-3-iodo-1H-pyrazole, particularly its capacity to undergo various chemical modifications, positions it as a key precursor for materials with properties fine-tuned for specific applications. The iodo-substituent is an excellent leaving group for cross-coupling reactions, enabling the introduction of a wide array of functional moieties to the pyrazole core. This adaptability is crucial for designing materials with desired electronic, optical, and catalytic characteristics.

Organic Light-Emitting Diodes (OLEDs)

The design of novel organic materials is a critical driver of innovation in OLED technology. Pyrazole-containing compounds have been recognized for their potential in this field due to their favorable electronic properties and high thermal stability. arkat-usa.org Although specific studies on 1-Cyclopentyl-3-iodo-1H-pyrazole in OLEDs are not yet prevalent, its role as a versatile building block allows for the systematic design of new emitter, host, and charge-transport materials.

Through established synthetic methodologies like the Sonogashira or Suzuki coupling reactions, the iodo-group on the pyrazole ring can be substituted with various aromatic or heteroaromatic chromophores. This functionalization allows for the tuning of the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing charge injection and transport, as well as controlling the emission color in an OLED device. The cyclopentyl group enhances the solubility and film-forming properties of the derived materials, which is advantageous for the fabrication of OLEDs via solution-processing techniques.

Table 1: Potential Synthetic Routes to Novel OLED Materials from 1-Cyclopentyl-3-iodo-1H-pyrazole

| Reaction Type | Reactant | Potential Functional Moiety Introduced | Targeted OLED Application |

| Suzuki Coupling | Arylboronic acid | π-conjugated aromatic systems | Emitter or Host Material |

| Sonogashira Coupling | Terminal alkyne | Acetylenic-linked chromophores | Charge-Transport Material |

| Buchwald-Hartwig Amination | Aromatic amine | Triarylamine derivatives | Hole-Transport Material |

This table illustrates the synthetic potential of 1-Cyclopentyl-3-iodo-1H-pyrazole for creating diverse molecular architectures relevant to OLED applications.

Solar Cell Applications

In the quest for efficient and cost-effective solar energy conversion, organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) have garnered significant attention. The performance of these devices is intrinsically linked to the properties of the organic materials used as donors, acceptors, or sensitizers. Pyrazole derivatives have been explored as components in these applications, suggesting the potential of 1-Cyclopentyl-3-iodo-1H-pyrazole as a precursor for novel photovoltaic materials. researchgate.netmdpi.com

The ability to introduce various electron-donating or electron-accepting groups onto the pyrazole scaffold via the iodine handle is of paramount importance. For instance, coupling with electron-rich moieties could lead to the development of new donor materials for bulk heterojunction solar cells. Conversely, attachment of electron-deficient groups could yield novel acceptor materials. In the context of DSSCs, the pyrazole unit could be incorporated into larger dye molecules, where it can influence the electronic structure and light-harvesting capabilities of the sensitizer. The cyclopentyl group can aid in preventing undesirable dye aggregation on the semiconductor surface, a common issue that limits device efficiency. researchgate.net

Table 2: Hypothetical Design of Photovoltaic Materials Based on 1-Cyclopentyl-3-iodo-1H-pyrazole

| Material Type | Synthetic Strategy | Key Functional Groups | Potential Role in Solar Cells |

| Donor Material | Stille Coupling | Thiophene or Furan derivatives | Electron donor in OPVs |

| Acceptor Material | Negishi Coupling | Perylene diimide or Fullerene derivatives | Electron acceptor in OPVs |

| Dye Sensitizer | Multi-step synthesis | Anchoring groups (e.g., carboxylic acid) and extended π-systems | Light-harvesting in DSSCs |

This table outlines hypothetical strategies for utilizing 1-Cyclopentyl-3-iodo-1H-pyrazole to construct materials for solar cell applications, based on established principles of materials design.

Photocatalysis

Photocatalysis, the acceleration of a photoreaction in the presence of a catalyst, is a key technology for environmental remediation and sustainable chemical synthesis. While direct research into the photocatalytic activity of 1-Cyclopentyl-3-iodo-1H-pyrazole is scarce, the broader class of pyrazole derivatives has shown promise in coordinating with metal centers to form effective photocatalysts. frontiersin.org

The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with transition metals to form stable complexes. The iodo-substituent provides a site for further functionalization, allowing for the attachment of photosensitizing units or anchoring groups for immobilization on a support. By carefully selecting the metal center and the substituents on the pyrazole ligand, it is conceivable to design photocatalysts with tailored redox potentials and light absorption properties. These catalysts could potentially be employed in a variety of photocatalytic processes, including water splitting, CO2 reduction, and organic pollutant degradation. The antioxidant potential observed in some pyrazole derivatives also hints at their possible involvement in redox-active catalytic cycles. nih.gov

Table 3: Potential Features of 1-Cyclopentyl-3-iodo-1H-pyrazole-Based Photocatalysts

| Catalyst Component | Function | Potential Advantage |

| Pyrazole Ring | Ligand for metal center | Stable coordination, tunable electronic properties |

| Cyclopentyl Group | Steric bulk and solubility enhancement | Improved catalyst stability and processability |

| Iodo-Substituent (or derivative) | Site for photosensitizer attachment | Enhanced light absorption and charge separation |

This table summarizes the potential contributions of the different structural components of 1-Cyclopentyl-3-iodo-1H-pyrazole to the design of novel photocatalytic systems.

Future Research Directions for 1 Cyclopentyl 3 Iodo 1h Pyrazole

Exploration of Novel Synthetic Pathways

While the synthesis of substituted pyrazoles is well-established, future research can focus on developing more efficient, sustainable, and regioselective routes to 1-Cyclopentyl-3-iodo-1H-pyrazole and its derivatives.

Key areas for exploration include:

Direct C-H Iodination: Investigating the selective iodination of N-cyclopentyl pyrazole (B372694) at the C3 position would be a highly atom-economical approach. Research could focus on developing mild and effective iodinating agents and catalytic systems that avoid the multi-step processes often required, which typically involve the synthesis of a pyrazole precursor followed by iodination. nih.gov

Flow Chemistry Synthesis: Adapting existing synthetic methods to continuous flow processes could offer improved reaction control, enhanced safety, and easier scalability. This would be particularly beneficial for managing potentially energetic intermediates or exothermic reactions.

Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions that assemble the 1-cyclopentyl-3-iodo-1H-pyrazole core from simple, readily available starting materials would significantly enhance synthetic efficiency. mdpi.combeilstein-journals.org This could involve the strategic use of an iodine-containing precursor in a cycloaddition or condensation cascade. nih.gov

Table 1: Proposed Novel Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Iodination | High atom economy, reduced step count | Catalyst development, regioselectivity control |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of reaction parameters |

| Multicomponent Reactions | High efficiency, molecular diversity | Design of novel reaction cascades, substrate scope |

Development of Advanced Catalytic Applications

The pyrazole nucleus is a well-known and effective ligand for transition metals. arkat-usa.org Future research should harness the unique electronic and steric properties of 1-Cyclopentyl-3-iodo-1H-pyrazole to develop novel catalytic systems.

Prospective research directions include:

Ligand Synthesis: The C-I bond serves as a synthetic handle for introducing other coordinating groups via cross-coupling reactions (e.g., Sonogashira, Suzuki). nih.govarkat-usa.org This allows for the rational design of bidentate or pincer-type ligands based on the N-cyclopentyl pyrazole scaffold. These new ligands could be screened for activity in a wide range of catalytic transformations.

Organocatalysis: The pyrazole ring can act as a hydrogen bond donor or acceptor, and its derivatives could be explored as novel organocatalysts, particularly in asymmetric synthesis. The cyclopentyl group provides specific steric bulk that could influence enantioselectivity.

Photoredox Catalysis: Iodo-aromatic compounds can be active in photoredox cycles. Investigating the potential of 1-Cyclopentyl-3-iodo-1H-pyrazole to act as a photosensitizer or a key intermediate in light-mediated reactions could open new applications in organic synthesis.

Deeper Computational and Theoretical Insights

To guide synthetic and catalytic development, a thorough computational and theoretical understanding of 1-Cyclopentyl-3-iodo-1H-pyrazole is essential. As experimental data is limited, in silico studies can provide predictive insights into the molecule's behavior.

Future computational studies should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for the synthesis and functionalization of the compound. This can help optimize reaction conditions and predict the feasibility of new transformations.